N-[5-(acetylamino)-2-methoxyphenyl]-2-[5-(benzyloxy)-1H-indol-1-yl]acetamide
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Overview
Description
N-[5-(acetylamino)-2-methoxyphenyl]-2-[5-(benzyloxy)-1H-indol-1-yl]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining an indole moiety with an acetylamino and methoxy-substituted phenyl group, linked through an acetamide bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-[5-(benzyloxy)-1H-indol-1-yl]acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the indole under basic conditions.
Acetylation of the Amino Group: The acetylamino group is introduced by reacting the amino group with acetic anhydride in the presence of a base.
Methoxylation of the Phenyl Ring: The methoxy group is typically introduced via methylation of a hydroxyl group on the phenyl ring using methyl iodide and a base.
Formation of the Acetamide Linkage: The final step involves coupling the indole derivative with the acetylamino-methoxyphenyl derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, solvent recycling, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyloxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a methoxybenzaldehyde, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Chemistry
In chemistry, N-[5-(acetylamino)-2-methoxyphenyl]-2-[5-(benzyloxy)-1H-indol-1-yl]acetamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving acetylation and methoxylation. It can also be used in the development of new biochemical assays.
Medicine
Medically, this compound has potential as a lead compound for drug development. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-[5-(benzyloxy)-1H-indol-1-yl]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The acetylamino group could participate in acetylation reactions, while the methoxy and benzyloxy groups might influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(acetylamino)-2-methoxyphenyl]-2-[5-(benzyloxy)-1H-indol-1-yl]acetamide
- N-[5-(acetylamino)-2-methoxyphenyl]-2-[5-(benzyloxy)-1H-indol-1-yl]propionamide
- N-[5-(acetylamino)-2-methoxyphenyl]-2-[5-(benzyloxy)-1H-indol-1-yl]butyramide
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H25N3O4 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-(5-phenylmethoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C26H25N3O4/c1-18(30)27-21-8-11-25(32-2)23(15-21)28-26(31)16-29-13-12-20-14-22(9-10-24(20)29)33-17-19-6-4-3-5-7-19/h3-15H,16-17H2,1-2H3,(H,27,30)(H,28,31) |
InChI Key |
XNVBHHCVGUSHPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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